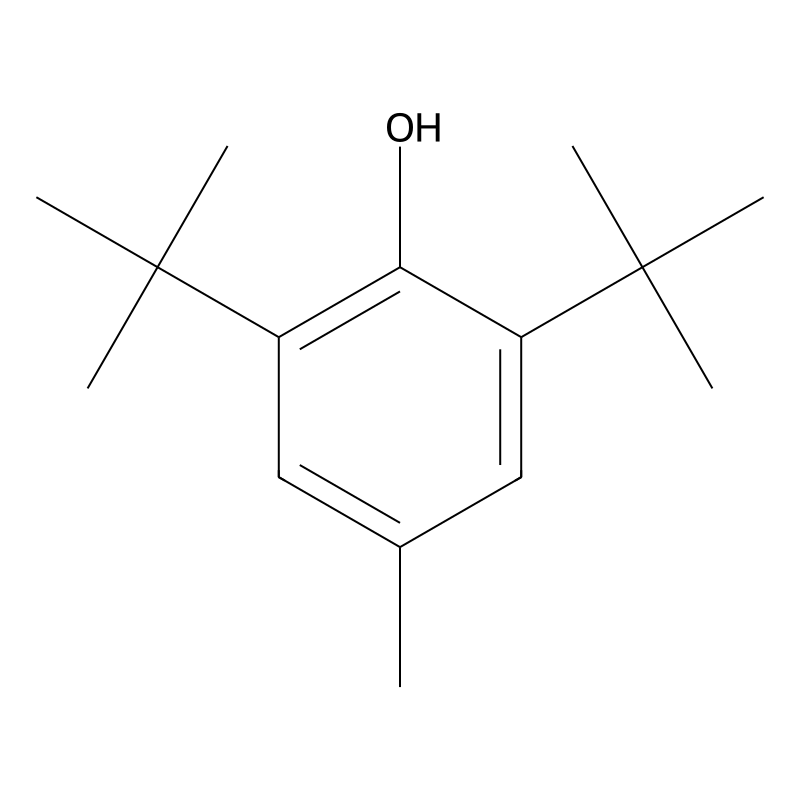

Butylhydroxytoluene

C15H24O

C6H2(OH)(CH3)(C(CH3)3)2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C15H24O

C6H2(OH)(CH3)(C(CH3)3)2

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.72e-06 M

Insoluble in water and propane- 1,2-diol; Freely soluble in ethanol

0.0006 mg/mL at 25 °C

In water, 0.6 mg/L at 25 °C

In water, 0.4 mg/L at 20 °C

Insoluble in water

Freely soluble in toluene; soluble in methanol, isopropanol, methyl ethyl ketone, acetone, cellosolve, benzene, most hydrocarbon solvents, ethanol, petroleum ether, liquid petrolatum (white oil): 0.5% wt/wt; more sol in food oils and fats than butylated hydroxyanisol; good solubility in linseed oil. Insoluble in propylene glycol

Soluble in ethanol, acetone, benzene, petroleum ether; Insoluble in alkali

Soluble in naphtha; insoluble in 10% sodium hydroxide

Solubility in water, g/100ml at 25 °C: 0.00006

0.00004%

Synonyms

Canonical SMILES

Antioxidant Properties in Biological Studies

BHT is commonly employed in in vitro and in vivo studies to investigate the role of oxidative stress in various biological processes and diseases. Researchers utilize BHT to:

- Modulate oxidative stress: By scavenging free radicals, BHT can manipulate the cellular environment, allowing researchers to study the impact of altered oxidative stress levels on specific biological processes .

- Protect biomolecules: BHT can safeguard biomolecules, such as lipids, proteins, and DNA, from oxidative damage, enabling researchers to investigate the effects of oxidative stress on these molecules without their degradation .

- Evaluate antioxidant capacity: BHT serves as a positive control in assays measuring the antioxidant capacity of various natural or synthetic compounds. This allows researchers to compare the effectiveness of different antioxidants and identify potential novel compounds with similar properties .

BHT in Food Science Research

BHT is also used in food science research to:

- Extend shelf life: BHT's antioxidant properties help prevent food spoilage by delaying oxidation-induced changes in flavor, color, and texture. Researchers utilize BHT in controlled experiments to study its effectiveness in preserving food quality and evaluate its impact on various food products .

- Investigate food processing effects: BHT can be used to assess the impact of food processing techniques, such as heating or freezing, on the oxidative stability of food products. This allows researchers to develop optimal processing methods that minimize oxidative damage and enhance food quality .

Additional Research Applications

Beyond its role as an antioxidant, BHT has been explored in various other research areas, including:

- Cancer research: BHT has been investigated for its potential to influence cancer development and progression, although further research is needed to understand its specific mechanisms and applications .

- Polymerization research: BHT acts as a polymerization inhibitor, preventing premature polymerization of monomers used in various research applications. This allows for the controlled initiation and manipulation of polymerization reactions .

Butylated hydroxytoluene is an organic compound classified as a phenolic antioxidant, primarily recognized for its ability to inhibit free radical-mediated oxidation. It is a white or light yellow crystalline solid with the chemical formula and a molecular weight of approximately 220.35 g/mol. The compound has a melting point of 71°C and a boiling point of 265°C, making it stable under a variety of conditions. It is insoluble in water but soluble in many organic solvents such as methanol and ethanol .

BHT acts as a free radical scavenger. Free radicals are highly reactive molecules containing an unpaired electron, which can damage cells and contribute to various diseases. BHT donates a hydrogen atom from its phenolic hydroxyl group to the free radical, neutralizing it and preventing further damage [].

The U.S. Food and Drug Administration (FDA) considers BHT to be "generally recognized as safe" (GRAS) for use in food at specific limited concentrations. However, some studies have raised concerns about potential health effects, including endocrine disruption and hyperactivity in children, although the evidence is inconclusive [].

Butylated hydroxytoluene functions as an antioxidant by terminating free radical reactions. It reacts with peroxy radicals to form hydroperoxides and non-radical products, effectively preventing the propagation of oxidative damage. The reaction can be summarized as follows:

Here, represents the peroxy radical, and is butylated hydroxytoluene . The compound can also degrade under certain conditions, producing isobutene through various pathways involving hydroxyl radicals .

Butylated hydroxytoluene has been studied for its biological effects, particularly its low acute toxicity in animal models. It is classified by the U.S. Food and Drug Administration as "generally recognized as safe" when used appropriately in food products. Research indicates that it does not exhibit carcinogenic properties, making it a favorable choice in various applications .

The industrial synthesis of butylated hydroxytoluene typically involves the alkylation of p-cresol (4-methylphenol) with isobutylene (2-methylpropene), often catalyzed by sulfuric acid:

Alternative methods include hydroxymethylation or aminomethylation of 2,6-di-tert-butylphenol followed by hydrogenolysis . This versatility in synthesis allows for various production methods depending on the desired purity and application.

Butylated hydroxytoluene is widely utilized across several industries due to its antioxidant properties:

- Food Industry: Acts as a preservative to prevent rancidity.

- Cosmetics: Used to stabilize formulations against oxidation.

- Pharmaceuticals: Serves as an antioxidant in drug formulations.

- Plastics and Rubber: Protects materials from oxidative degradation.

- Petroleum Products: Added to fuels and lubricants to prevent oxidation .

Research has explored the interactions of butylated hydroxytoluene with various radicals and oxidizing agents. Studies indicate that its reactivity can lead to the formation of potentially hazardous degradation products under certain conditions, such as exposure to high temperatures or oxidizers . Understanding these interactions is crucial for optimizing its use in industrial applications.

Several compounds share structural similarities with butylated hydroxytoluene, each possessing unique properties:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Butylated hydroxyanisole | C₁₄H₁₈O₂ | Another common antioxidant used in food and cosmetics. |

| 2,6-Di-tert-butylphenol | C₁₄H₁₈O | A more potent antioxidant but less commonly used in foods. |

| Tert-butylhydroquinone | C₁₄H₁₈O₂ | Used in plastics; exhibits similar antioxidant properties. |

| Propyl gallate | C₁₃H₁₈O₅ | Commonly used as a food preservative; less effective than BHT. |

Butylated hydroxytoluene stands out due to its specific structure that allows it to effectively terminate free radical reactions while maintaining low toxicity levels compared to some of its counterparts .

Catalytic Alkylation of p-Cresol with Isobutylene

The primary industrial synthesis of butylhydroxytoluene involves the catalytic alkylation of p-cresol (4-methylphenol) with isobutylene (2-methylpropene) [1]. This reaction proceeds through a well-established electrophilic aromatic substitution mechanism, where the acid catalyst protonates the isobutylene to generate a tertiary carbocation that subsequently attacks the aromatic ring of p-cresol [1] [5].

The fundamental reaction can be represented as: CH₃(C₆H₄)OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂CH₃C₆H₂OH [1]. This alkylation process occurs in two sequential steps, with the first tert-butyl group being introduced at the ortho position relative to the hydroxyl group, followed by the addition of the second tert-butyl group at the remaining ortho position [5].

Catalytic Systems and Process Parameters

Multiple catalytic systems have been developed for this transformation, each offering distinct advantages in terms of selectivity, conversion, and operational conditions [3] [6]. Sulfuric acid remains the most widely used catalyst in industrial applications, providing excellent conversion rates of up to 95% under optimized conditions [1] [5]. The reaction typically proceeds at temperatures between 65-70°C for 5 hours with a catalyst loading of 2 weight percent [34].

Advanced heterogeneous catalytic systems have gained significant attention due to their environmental benefits and ease of separation [3] [6]. Phosphotungstic acid supported on MCM-41 mesoporous molecular sieves demonstrates remarkable activity, achieving p-cresol conversion of 93.89% with a butylhydroxytoluene selectivity of 45.24% under optimized conditions of 90°C, 10% phosphotungstic acid loading, and 1.5% catalyst amount [3]. These heteropoly acid catalysts offer the advantage of being recyclable and environmentally benign compared to traditional homogeneous acid catalysts [3].

Ion exchange resins represent another important class of catalysts for this reaction [5]. Cation exchange resins provide excellent conversion rates of 90-95% while maintaining good selectivity for the desired product [5]. The reaction kinetics and mass transfer limitations have been extensively studied for these systems, leading to optimized reactor designs including spray tower loop reactors that prevent gas-liquid mass transfer limitations [5].

Table 1: Catalytic Alkylation of p-Cresol with Isobutylene - Process Parameters

| Catalyst | Temperature (°C) | p-Cresol Conversion (%) | BHT Selectivity (%) | Reaction Time (hours) | Catalyst Loading (wt%) |

|---|---|---|---|---|---|

| Sulfuric acid | 65-70 | 95.00 | 87.50 | 5.0 | 2.0 |

| Phosphotungstic acid/MCM-41 | 90 | 93.89 | 45.24 | 4.0 | 1.5 |

| Heteropoly acid/ZrO₂ | 80-90 | 87.50 | 75.00 | 7.0 | 4.0 |

| Cation exchange resin | 65-80 | 92.50 | 82.50 | 4.5 | 2.5 |

| Sulfated zirconia | 80-120 | 82.50 | 77.50 | 3.5 | 1.5 |

Reaction Mechanism and Side Reactions

The alkylation mechanism involves the formation of tertiary carbocations from isobutylene under acidic conditions [5]. These highly reactive intermediates exhibit strong electrophilic character and readily attack the electron-rich aromatic ring of p-cresol [5]. The regioselectivity of the reaction is governed by the directing effects of the hydroxyl and methyl substituents, with alkylation occurring preferentially at the ortho positions relative to the hydroxyl group [5].

Significant side reactions include isobutylene oligomerization, which competes with the desired alkylation reaction [5]. These oligomerization reactions consume isobutylene and reduce the overall efficiency of the process [5]. Additionally, overalkylation can occur, leading to the formation of polyalkylated products that require separation and purification [5].

Alternative Synthetic Pathways: Hydroxymethylation and Aminomethylation Approaches

While catalytic alkylation of p-cresol represents the dominant commercial route, alternative synthetic methodologies have been developed that offer unique advantages for specific applications [1] [7] [12]. These alternative approaches typically start from 2,6-di-tert-butylphenol and involve functional group transformations to introduce the methyl group at the para position [1] [9] [12].

Hydroxymethylation Followed by Hydrogenolysis

The hydroxymethylation approach involves the initial treatment of 2,6-di-tert-butylphenol with formaldehyde under acidic conditions to introduce a hydroxymethyl group at the para position [7] [12]. This intermediate is subsequently subjected to hydrogenolysis conditions to reduce the hydroxymethyl group to a methyl group, yielding butylhydroxytoluene [1] [12].

The hydroxymethylation reaction typically employs formaldehyde in the presence of acid catalysts such as hydrochloric acid or sulfuric acid [7]. The reaction proceeds through electrophilic aromatic substitution, with the formaldehyde acting as an electrophile after protonation [7]. The resulting hydroxymethyl intermediate can be isolated and characterized before the hydrogenolysis step [7].

Hydrogenolysis of the hydroxymethyl intermediate requires specialized conditions, typically involving hydrogen gas and metal catalysts such as palladium on carbon or platinum [12]. The reaction must be carefully controlled to achieve selective reduction of the hydroxymethyl group while preserving the phenolic hydroxyl group [12]. Temperature and pressure optimization are critical for achieving high yields and selectivity [12].

Aminomethylation Followed by Hydrogenolysis

The aminomethylation approach represents a variation of the hydroxymethylation strategy, where methylamine derivatives are used instead of formaldehyde [7] [10]. This methodology involves the reaction of 2,6-di-tert-butylphenol with methylamine or related compounds under acidic conditions to form aminomethyl intermediates [7] [10].

The aminomethylation reaction proceeds through a Mannich-type mechanism, where the methylamine derivative acts as a nucleophile toward an electrophilic carbon center generated in situ [10]. The reaction conditions typically require elevated temperatures and prolonged reaction times to achieve satisfactory conversion [10].

Subsequent hydrogenolysis of the aminomethyl intermediate follows similar principles to the hydroxymethylation approach, requiring hydrogen gas and metal catalysts [10]. However, the presence of nitrogen in the intermediate necessitates careful selection of reaction conditions to avoid catalyst poisoning and ensure complete reduction [10].

Table 2: Alternative Synthetic Pathways for Butylhydroxytoluene Production

| Synthetic Route | Starting Material | Key Reagent | Typical Yield (%) | Process Complexity | Industrial Scale |

|---|---|---|---|---|---|

| Hydroxymethylation/Hydrogenolysis | 2,6-di-tert-butylphenol | Formaldehyde | 77.5 | High | Limited |

| Aminomethylation/Hydrogenolysis | 2,6-di-tert-butylphenol | Methylamine derivatives | 72.5 | High | Research only |

| Direct phenol alkylation | Phenol | Isobutylene | 67.5 | Medium | Commercial |

| tert-Butanol alkylation | p-Cresol + tert-butanol | Phosphoric acid catalyst | 87.5 | Medium | Commercial |

Advantages and Limitations of Alternative Routes

Alternative synthetic pathways offer several advantages over the conventional p-cresol alkylation route [7] [10] [12]. These methods can provide higher selectivity for the desired regioisomer and may result in fewer side products [7] [10]. Additionally, some alternative routes utilize readily available starting materials that may be more cost-effective in certain markets [12].

However, these alternative approaches also present significant limitations that restrict their industrial application [7] [10] [12]. The multi-step nature of these processes increases overall complexity and capital requirements [7] [10]. The need for specialized hydrogenolysis conditions and metal catalysts adds considerable cost to the manufacturing process [12]. Furthermore, the overall yields from these alternative routes are generally lower than the direct alkylation approach [7] [10] [12].

Large-Scale Manufacturing Processes and Quality Control Protocols

Industrial production of butylhydroxytoluene operates on a massive scale to meet global demand across multiple industries [17] [21] [24]. The global butylhydroxytoluene market was valued at USD 314.7 million in 2023 and is projected to grow at a compound annual growth rate of 5.4% through 2032 [24]. This growth is driven by increasing demand from the plastics, food, and personal care industries [17] [21] [24].

Industrial Process Configuration

Large-scale manufacturing facilities typically employ continuous process configurations to maximize efficiency and minimize production costs [5] [23]. The most common industrial setup involves main and auxiliary reactor columns connected in series [34]. In this configuration, p-cresol and catalyst are charged to both columns, with the main column maintained at 65-80°C and the auxiliary column at 50-70°C [34].

Isobutylene gas is introduced from the bottom of the main column, where the majority of the alkylation reaction occurs [34]. Unreacted isobutylene exits from the top of the main column and enters the auxiliary column for further reaction with p-cresol [34]. This series configuration maximizes isobutylene utilization and improves overall process efficiency [34].

The reaction cycle in the main column is typically controlled at 4-5 hours to achieve optimal conversion while minimizing side reactions [34]. Upon completion of the reaction, isobutylene flow is terminated, and the reaction mixture is neutralized with 20% sodium hydroxide solution [34]. The neutralized product is then subjected to distillation using columns with 8 theoretical plates to separate the crude butylhydroxytoluene [34].

Quality Control and Analytical Methods

Rigorous quality control protocols are essential for ensuring product consistency and meeting regulatory requirements [13] [14] [18]. Advanced analytical techniques are employed throughout the manufacturing process to monitor reaction progress and product quality [13] [18].

Gas chromatography-mass spectrometry serves as the primary analytical method for butylhydroxytoluene analysis [13] [18]. This technique provides high sensitivity and specificity, enabling precise quantification even in complex reaction matrices [13]. High-performance liquid chromatography coupled with mass spectrometry has also gained popularity for quality control applications [13] [4].

For pharmaceutical-grade production, additional quality control measures are implemented in accordance with Good Manufacturing Practice guidelines [14]. LANXESS operates a dedicated facility in Leverkusen, Germany, that manufactures butylhydroxytoluene in compliance with International Pharmaceutical Excipients Council Good Manufacturing Practice guidelines [14]. This facility employs dedicated process equipment and maintains full traceability to raw materials and their analysis data [14].

Table 3: Large-Scale Manufacturing Process Specifications

| Parameter | Value | Unit | Growth Rate (CAGR) |

|---|---|---|---|

| Global Production Volume | 460,000 tons/year | metric tons | 5.4% |

| Market Value | USD 314.7 million (2023) | USD | 5.4% |

| Major Producers | LANXESS, Eastman, Sasol | companies | Expanding |

| Production Capacity Range | 10,000-50,000 tons/year | tons/year/facility | Increasing |

| Investment Cost | USD 50-200 million | USD | Variable |

| Energy Consumption | 3.5-4.2 GJ/ton | GJ/ton | Decreasing |

Purification Techniques and Pharmaceutical-Grade Synthesis

The production of pharmaceutical-grade butylhydroxytoluene requires sophisticated purification techniques to achieve the stringent purity requirements demanded by regulatory agencies [14] [35]. Pharmaceutical secondary standards must meet specifications traceable to Pharmacopoeia Europaea and United States Pharmacopeia-National Formulary guidelines [35].

Crystallization and Recrystallization Methods

Crystallization represents the most widely used purification technique for butylhydroxytoluene [32] [33] [34]. The crude product obtained from the alkylation reaction is typically dissolved in ethanol at elevated temperatures, followed by controlled cooling to induce crystallization [34]. This process can achieve purities of 99.5% with melting points exceeding 69.5°C [34].

The crystallization process can be optimized through careful control of supersaturation in the metastable region [33]. Traditional crystallization methods establish supersaturation conditions that promote uniform crystal growth while minimizing the formation of impurities [33]. Advanced crystallization techniques employ seeding strategies and controlled cooling rates to improve crystal morphology and purity [33].

Recrystallization with thiourea additive has been developed as an enhanced purification method [34]. In this approach, crude butylhydroxytoluene is dissolved in 50% ethanol at 80-90°C, and 0.5% thiourea is added before hot filtration [34]. This method can achieve exceptional purities of 99.8% with excellent crystal uniformity [34].

Advanced Purification Technologies

Ion exchange purification represents an important technique for removing ionic impurities from butylhydroxytoluene [34] [15]. The crude product is dissolved in ethanol and passed through ion exchange columns to remove inorganic salts and other ionic contaminants [34]. This method is particularly effective for pharmaceutical-grade synthesis where trace metal content must be minimized [15].

Reversed-phase High-Performance Liquid Chromatography represents the most widely employed technique for butylhydroxytoluene analysis, offering superior resolution, reproducibility, and quantitative accuracy [1] [2] [3]. The lipophilic nature of butylhydroxytoluene makes it particularly well-suited for reversed-phase separation mechanisms, where hydrophobic interactions with the stationary phase provide excellent retention and selectivity.

Column Selection and Optimization

Stationary Phase Chemistry plays a critical role in achieving optimal separation performance. The Newcrom R1 column, featuring mixed-mode chemistry with low silanol activity, demonstrates exceptional performance for butylhydroxytoluene analysis [1]. This specialized stationary phase provides enhanced peak symmetry and resolution compared to conventional octadecylsilane phases. Alternative column chemistries include the Primesep B stationary phase, which incorporates embedded ionic groups to improve peak shape and reduce secondary interactions [4].

Particle Technology significantly influences separation efficiency and analysis time. Ultra-high-performance liquid chromatography columns with sub-2-micrometer particles enable rapid analysis while maintaining high resolution [1] [4]. The use of 5-micrometer particles in conventional high-performance liquid chromatography applications provides robust performance with excellent reproducibility across diverse sample matrices.

Mobile Phase Development

Organic Modifier Selection requires careful consideration of solvent strength and selectivity. Acetonitrile-based mobile phases demonstrate superior performance compared to methanol systems, providing enhanced resolution and reduced analysis time [1] [2] [3]. The optimal acetonitrile concentration typically ranges from 50% to 90%, depending on the specific column chemistry and analytical requirements.

pH Control and Buffer Systems are essential for maintaining consistent retention times and peak shapes. Acidic mobile phases containing 0.1% sulfuric acid or acetic acid provide optimal chromatographic performance by suppressing ionization of phenolic hydroxyl groups [1] [4]. The pH range of 3.0 to 5.2 ensures stable retention behavior while maintaining column integrity over extended use periods.

Gradient Elution Programs offer enhanced flexibility for complex sample matrices. A typical gradient profile involves increasing acetonitrile concentration from 50% to 90% over 10-15 minutes, followed by a re-equilibration period [4] [5]. This approach enables baseline separation of butylhydroxytoluene from structurally similar antioxidants while minimizing analysis time.

Detection and Quantification

Ultraviolet Detection at 280 nanometers provides optimal sensitivity and selectivity for butylhydroxytoluene quantification [1] [2] [3] [4]. This wavelength corresponds to the maximum absorption of the aromatic chromophore, ensuring maximum detector response while minimizing interference from co-eluting compounds. Alternative detection wavelengths include 275 and 277 nanometers, which may offer improved selectivity in specific applications [6] [7].

Method Validation Parameters demonstrate excellent analytical performance across multiple studies. Linearity ranges typically span two to three orders of magnitude, with correlation coefficients exceeding 0.999 [1] [4] [6]. Detection limits range from 0.0013 to 8 parts per billion, depending on the specific column and detection system employed. Recovery studies consistently demonstrate values between 95% and 105%, indicating excellent accuracy across diverse sample matrices [8] [6].

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | LOD | Reference |

|---|---|---|---|---|---|

| Newcrom R1 | MeCN/H₂O (80:20) + 0.1% H₂SO₄ | 0.5 | 280 | 8 ppb | [1] |

| Primesep B | MeCN gradient 50-90% + 0.1% H₂SO₄ | 1.0 | 280 | 42.1 ppb | [4] |

| ACE-C18 | Water/Methanol (5:95) | 0.8 | 277 | 0.0013 μg/mL | [6] |

| C18 Metacil | MeCN/Water:Acetic acid (99:1) | 0.8 | 280 | 0.196 mg/L | [7] |

Sample Preparation Strategies

Extraction Methodologies vary significantly depending on the sample matrix complexity. For pharmaceutical dosage forms, simple dissolution in methanol or acetonitrile followed by dilution provides adequate sample preparation [6]. Food matrices require more sophisticated extraction procedures, typically involving solvent extraction with acetonitrile or methanol, followed by filtration and concentration steps [3] [9].

Matrix Effects and Interferences must be carefully evaluated during method development. The use of internal standards, particularly structurally similar compounds, helps compensate for matrix-induced variations in extraction efficiency and detector response. Standard addition methods provide additional verification of analytical accuracy in complex matrices [3] [9].

Gas Chromatography-Mass Spectrometry Applications

Gas Chromatography-Mass Spectrometry offers unique advantages for butylhydroxytoluene analysis, particularly in complex matrices where high selectivity and structural confirmation are required [10] [11] [12]. The volatile nature of butylhydroxytoluene makes it ideally suited for gas chromatographic separation without derivatization, simplifying sample preparation procedures while maintaining excellent analytical performance.

Column Technology and Separation

Capillary Column Selection significantly influences separation quality and analysis time. The Elite-17ms column (50% phenyl-methylpolysiloxane) provides excellent resolution for butylhydroxytoluene and related antioxidants [10]. Alternative stationary phases include 5% phenyl-methylpolysiloxane phases, which offer broader applicability for multi-compound analysis [17] [14].

Temperature Programming optimization is critical for achieving baseline resolution while minimizing analysis time. Typical programs begin at 100-120°C, followed by heating rates of 10-20°C per minute to final temperatures of 250-280°C [10] [17] [14]. Initial temperature hold times of 2-5 minutes ensure complete solvent elution before analyte emergence.

Carrier Gas Optimization affects both separation efficiency and mass spectral quality. Helium remains the preferred carrier gas, though hydrogen offers improved efficiency and reduced analysis time [17] [15]. Flow rates are typically optimized for constant linear velocity, ensuring consistent retention times across temperature programs.

Mass Spectrometric Detection

Electron Impact Ionization provides reproducible fragmentation patterns essential for compound identification and quantification [10] [17] [14]. The molecular ion peak at m/z 220 serves as the primary identification ion, while characteristic fragments at m/z 205 (loss of methyl), m/z 177 (loss of propyl), and m/z 57 (tert-butyl cation) provide structural confirmation.

Selected Ion Monitoring enhances sensitivity and selectivity by monitoring specific mass-to-charge ratios rather than scanning the entire mass range [17] [13]. Primary quantification typically employs m/z 205 or 220, while m/z 177 and 57 serve as qualifier ions. This approach enables detection limits in the picogram range for headspace applications [13] [14].

Internal Standard Methodology compensates for variations in extraction efficiency and instrument response [11] [17]. Deuterated butylhydroxytoluene represents the ideal internal standard, though structurally similar compounds such as 2,6-di-tert-butyl-4-methylphenol-d24 may serve as alternatives when isotopically labeled standards are unavailable.

| Sample Preparation | Column Type | Detection Mode | Detection Limits | Applications |

|---|---|---|---|---|

| Headspace Trap | Elite-17ms | SIM | ng/g level | Food screening |

| Direct Injection | Packed UCW-98 | Scan/SIM | 0.02-0.34 ng/g | Environmental |

| Solvent Extraction | DB-5ms | SIM | Variable | Food packaging |

| SPME | DB-5ms | SIM | pg/gum level | Chewing gum |

Matrix-Specific Considerations

Food Matrix Analysis requires careful attention to sample preparation to avoid interference from co-extracted lipids and other components [10] [12] [13]. Headspace techniques largely eliminate these concerns by avoiding direct contact with non-volatile matrix components. For samples requiring extraction, cleanup procedures using solid-phase extraction or gel permeation chromatography may be necessary.

Environmental Applications often involve complex matrices containing multiple antioxidants and their transformation products [17]. Gas chromatography-mass spectrometry provides the selectivity necessary to distinguish butylhydroxytoluene from related compounds and metabolites. Derivatization with trimethylsilyl reagents may enhance sensitivity for hydroxylated metabolites [17].

Electrochemical Analysis: Cyclic Voltammetry and Potentiometric Methods

Electrochemical Analysis Techniques offer unique advantages for butylhydroxytoluene determination, providing direct measurement of the antioxidant activity while enabling sensitive quantification [18] [19] [20]. The phenolic structure of butylhydroxytoluene undergoes facile oxidation at relatively low potentials, making electrochemical detection both selective and sensitive for this compound class.

Cyclic Voltammetry Fundamentals

Redox Behavior of butylhydroxytoluene involves a complex mechanism combining electron transfer with proton loss [18] [20] [21]. Initial oxidation occurs at approximately 0.30-0.60 volts versus silver/silver chloride, depending on pH and supporting electrolyte composition. The process involves the coupled loss of an electron and proton, followed by an irreversible second electron transfer step [21] [22].

pH Effects significantly influence the oxidation potential and mechanism [21] [22]. In acidic solutions (pH 3-4), the oxidation potential appears around 0.60 volts, shifting to approximately 0.30 volts at pH 8. The linear relationship between pH and potential (slope ~67 millivolts per pH unit) confirms the involvement of proton transfer in the oxidation mechanism [21] [22].

Electrode Surface Effects play a crucial role in the electrochemical response. Adsorption of oxidation products on the electrode surface leads to passivation and decreased response in subsequent cycles [21] [22]. This behavior necessitates careful electrode preparation and cleaning protocols between measurements to maintain reproducible results.

Modified Electrode Systems

Carbon Nanotube Modifications significantly enhance the analytical performance for butylhydroxytoluene detection [19] [23]. Screen-printed carbon electrodes modified with polystyrene sulfonate and oxidized multi-walled carbon nanotubes demonstrate excellent electrocatalytic activity. These modifications lower the oxidation overpotential while increasing the current response, resulting in improved sensitivity and selectivity [19].

Copper Phosphate Composites provide another effective electrode modification strategy [24]. Carbon composite electrodes incorporating copper(II) phosphate immobilized in polyester resin enable simultaneous determination of butylhydroxytoluene and butylhydroxyanisole. The modified electrode allows detection at potentials lower than unmodified electrodes while providing excellent separation between the two antioxidants [24].

Graphene-Based Materials offer promising alternatives for electrode modification [25]. Three-dimensional graphene electrodes integrated with vertically ordered mesoporous silica films provide enhanced surface area and improved mass transport. These modifications result in increased sensitivity and extended linear ranges for butylhydroxytoluene determination [25].

Voltammetric Techniques

Differential Pulse Voltammetry provides superior sensitivity compared to cyclic voltammetry by minimizing background current contributions [19] [24] [26]. The technique involves applying small pulse amplitudes (typically 50-100 millivolts) superimposed on a linear potential ramp. Current measurements taken before and after each pulse effectively subtract capacitive background, enhancing the faradaic signal from butylhydroxytoluene oxidation.

Square Wave Voltammetry offers excellent sensitivity and fast analysis times [24] [26]. The method applies a square wave of constant amplitude and frequency to a staircase potential ramp. Current sampling occurs at the end of each half-cycle, with the difference current providing the analytical signal. This approach enables detection limits in the nanomolar range for butylhydroxytoluene [24].

Optimization Parameters require careful attention to achieve optimal analytical performance [18] [20] [27]. Deposition time typically ranges from 15-30 seconds, providing adequate preconcentration without excessive electrode fouling. Scan rates of 100-150 millivolts per second offer the best compromise between sensitivity and peak shape. Supporting electrolyte composition and pH must be optimized for each specific electrode modification and sample matrix [18] [20] [27].

| Technique | Electrode Modification | Detection Potential (V) | LOD | Linear Range |

|---|---|---|---|---|

| Cyclic Voltammetry | Bare GCE | -0.124 vs Ag/AgCl | 2.70 ppm | 20-100 ppm |

| Differential Pulse | PSS/MWCNTs-COOH/SPCE | +0.80 vs Ag | 0.25 mg/L | 0.56-10 mg/L |

| Square Wave | Cu₃(PO₄)₂/Carbon | Variable | 9.3×10⁻⁸ mol/L | 3.4×10⁻⁷-4.1×10⁻⁵ mol/L |

| HPLC-ECD | PSS/MWCNTs-COOH | +0.80 vs Ag | 0.25 mg/L | 0.56-10 mg/L |

Electrochemical Detection in Chromatography

High-Performance Liquid Chromatography with Electrochemical Detection combines the separation power of liquid chromatography with the sensitivity and selectivity of electrochemical detection [19]. Modified screen-printed electrodes serve as amperometric detectors, providing detection limits superior to conventional ultraviolet detection methods. The combination enables simultaneous determination of multiple phenolic antioxidants with excellent resolution [19].

Method Validation demonstrates excellent analytical performance across multiple validation parameters [19] [24]. Linearity typically spans 2-3 orders of magnitude with correlation coefficients exceeding 0.999. Recovery studies in cosmetic and food matrices yield values between 83-109%, indicating excellent accuracy. Precision studies show relative standard deviations below 8% for both repeatability and intermediate precision [19] [24].

Spectrophotometric Quantification in Complex Matrices

Spectrophotometric Methods provide cost-effective alternatives for butylhydroxytoluene quantification, particularly in routine quality control applications [28] [29] [30] [31]. The aromatic chromophore of butylhydroxytoluene exhibits characteristic absorption in the ultraviolet region, enabling direct spectrophotometric determination without derivatization or complex sample preparation procedures.

Ultraviolet-Visible Spectroscopy

Absorption Characteristics of butylhydroxytoluene show maximum absorption at 275-280 nanometers in organic solvents [28] [29] [30]. The extinction coefficient varies with solvent polarity, with higher values observed in polar protic solvents such as methanol and ethanol. The aromatic π-π* transition responsible for this absorption provides excellent sensitivity for quantitative analysis [28] [29].

Solvent Selection significantly influences analytical performance and matrix compatibility [29] [30] [31]. Methanol represents the most widely used solvent, providing good solubility for butylhydroxytoluene while minimizing interference from common excipients. Alternative solvents include ethanol, acetonitrile, and mixed aqueous-organic systems, chosen based on sample matrix requirements and analytical objectives [29] [30].

Method Development requires careful optimization of experimental conditions to achieve acceptable accuracy and precision [28] [32]. Concentration ranges typically span 1-250 milligrams per liter, providing adequate dynamic range for most applications. Calibration curves demonstrate excellent linearity with correlation coefficients exceeding 0.999 across the validated concentration range [28] [32].

Multi-Component Analysis

H-Point Standard Addition Method enables simultaneous determination of butylhydroxytoluene and butylhydroxyanisole in binary mixtures without prior separation [30] [31]. The method exploits differences in spectral characteristics between the two compounds, using wavelength pairs where one compound shows constant absorbance while the other varies. Optimal wavelength pairs for butylhydroxytoluene determination are 288 and 293 nanometers [30] [31].

Derivative Spectrophotometry enhances selectivity by emphasizing spectral differences between closely related compounds [31] [33]. First and second derivative spectra often provide better resolution of overlapping absorption bands, enabling quantification in the presence of interferences. This approach proves particularly valuable for pharmaceutical formulations containing multiple antioxidants [31] [33].

Chemometric Approaches including partial least squares regression and principal component analysis enable quantification in complex matrices [30] [31]. These multivariate methods utilize the entire spectral region rather than single wavelengths, providing enhanced accuracy and precision in the presence of spectral interferences. The approach requires extensive calibration data but offers superior performance for complex matrices [30] [31].

Fluorescence Spectroscopy

Native Fluorescence Properties of butylhydroxytoluene enable highly sensitive detection using fluorescence spectroscopy [34] [29]. Excitation maxima typically occur around 280-290 nanometers, with emission maxima at 310-320 nanometers. The fluorescence quantum yield varies with solvent polarity and pH, requiring careful optimization of experimental conditions [34] [29].

Synchronous Scanning Mode provides enhanced selectivity by simultaneously scanning excitation and emission wavelengths with a constant wavelength interval [34] [29]. This approach reduces spectral interference from co-existing compounds while maintaining excellent sensitivity. Optimal wavelength intervals range from 20-60 nanometers, depending on the specific matrix and analytical requirements [34] [29].

Validation Parameters demonstrate excellent analytical performance for fluorescence-based methods [34] [29]. Detection limits typically range from 0.02-0.9 micrograms per milliliter, significantly lower than conventional ultraviolet methods. Linear ranges span 0.1-18 micrograms per milliliter with correlation coefficients exceeding 0.99. Recovery studies in milk, butter, and pharmaceutical formulations yield values between 95-105% [34] [29].

| Method | Wavelength (nm) | Solvent System | LOD | Linear Range | Applications |

|---|---|---|---|---|---|

| UV Spectrophotometry | 275-280 | Methanol | Variable | Variable | Pharmaceuticals |

| H-Point Standard Addition | 288 and 293 | Organic solvents | 0.72 μg/mL | 20-100 μg/mL | Pharmaceuticals, Food |

| Spectrofluorimetry | Ex: 280-290, Em: 310-320 | Optimized solvents | 0.02-0.9 μg/mL | 0.1-18 μg/mL | Food, Pharmaceuticals |

| Synchronous Fluorescence | Variable Δλ | Optimized solvents | 0.02 μg/mL | 0.1-7 μg/mL | Complex matrices |

Matrix Effect Considerations

Food Matrix Interferences require careful method development to ensure accurate quantification [34] [29] [30]. Lipids, proteins, and other natural antioxidants may interfere with spectrophotometric measurements. Sample preparation procedures including deproteinization, lipid removal, or solid-phase extraction may be necessary to eliminate matrix effects [34] [29].

Pharmaceutical Matrix Considerations involve potential interference from excipients, active pharmaceutical ingredients, and other antioxidants [30] [31] [32]. The H-point standard addition method proves particularly valuable in these applications, as it compensates for constant spectral interferences while enabling accurate quantification of the target analyte [30] [31].

Physical Description

DryPowder; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid; PelletsLargeCrystals, OtherSolid

White, crystalline or flaked solid, odourless or having a characteristic faint aromatic odour

Solid

COLOURLESS-TO-PALE-YELLOW CRYSTALS OR POWDER.

White to pale-yellow, crystalline solid with a slight, phenolic odor.

White to pale-yellow, crystalline solid with a slight, phenolic odor. [food preservative]

Color/Form

Crystals

Pale yellowish crystalline powder

White to pale-yellow, crystalline solid.

XLogP3

Boiling Point

265.0 °C

265 °C

509°F

Flash Point

127.0 °C (260.6 °F) - closed cup

260 °F (127 °C) open cup

261 °F (127 °C) closed cup

127 °C c.c.

261°F

Vapor Density

Relative vapor density (air = 1): 7.6

Density

1.048 at 20 °C/4 °C

1.03-1.05 g/cm³

1.05

LogP

5.10

log Kow = 5.10

5.1

Odor

Appearance

Melting Point

71.0 °C

Mp 71 °

70 °C

71°C

158°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 308 of 6783 companies. For more detailed information, please visit ECHA C&L website;

Of the 86 notification(s) provided by 6475 of 6783 companies with hazard statement code(s):;

H400 (46.83%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (89.16%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

/EXPL THER/ The present study was undertaken to evaluate the possible ameliorating effect of butylated hydroxyl toluene (BHT), associated with ferric nitrilotriacetate (Fe-NTA)-induced oxidative stress and liver injury in mice. The treatment of mice with Fe-NTA alone enhances ornithine decarboxylase activity to 4.6 folds, protein carbonyl formation increased up to 2.9 folds and DNA synthesis expressed in terms of [(3)H] thymidine incorporation increased to 3.2 folds, and antioxidants and antioxidant enzymes decreased to 1.8-2.5 folds, compared with the corresponding saline-treated controls. These changes were reversed significantly (p < 0.001) in animals receiving a pretreatment of BHT. Our data show that BHT can reciprocate the toxic effects of Fe-NTA and can serve as a potent chemopreventive agent.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Promotion of lung tumors in mice by the food additive butylated hydroxytoluene (BHT) is mediated by electrophilic metabolites produced in the target organ. Identifying the proteins alkylated by these quinone methides (QMs) is a necessary step in understanding the underlying mechanisms. Covalent adducts of the antioxidant enzymes peroxiredoxin 6 and Cu,Zn superoxide dismutase were detected previously in lung cytosols from BALB/c mice injected with BHT, and complimentary in vitro studies demonstrated that QM alkylation causes inactivation and enhances oxidative stress. In the present work, adducts of another protective enzyme, carbonyl reductase (CBR), were detected by Western blotting and mass spectrometry in mitochondria from lungs of mice one day after a single injection of BHT and throughout a 28-day period of weekly injections required to achieve tumor promotion. BHT treatment was accompanied by the accumulation of protein carbonyls in lung cytosol from sustained oxidative stress. Studies in vitro demonstrated that CBR activity in lung homogenates was susceptible to concentration- and time-dependent inhibition by QMs. Recombinant CBR underwent irreversible inhibition during QM exposure, and mass spectrometry was utilized to identify alkylation sites at Cys 51, Lys 17, Lys 189, Lys 201, His 28, and His 204. Except for Lys 17, all of these adducts were eliminated as a cause of enzyme inhibition either by chemical modification (cysteine) or site-directed mutagenesis (lysines and histidines). The data demonstrated that Lys 17 is the critical alkylation target, consistent with the role of this basic residue in NADPH binding. These data support the possibility that CBR inhibition occurs in BHT-treated mice, thereby compromising one pathway for inactivating lipid peroxidation products, particularly 4-oxo-2-nonenal. These data, in concert with previous evidence for the inactivation of antioxidant enzymes, provide a molecular basis to explain lung inflammation leading to tumor promotion in this two-stage model for pulmonary carcinogenesis.

Vapor Pressure

0.01 mmHg

5.16X10-3 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 1.3

Pictograms

Environmental Hazard

Other CAS

950-56-1

Wikipedia

Biological Half Life

Solutions of BHT (10 mg/L) were prepared in polyethylene glycol 400-normal saline (1:1). The solutions were infused in rabbits for <2 minutes at a constant rate of 2 mL/min to provide a total dose of 10 mg/kg. ... The fast disposition phase half-life of BHT was approximately 1 hour and the slow disposition phase decayed with a half-life of >11 days. ...

Use Classification

Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes

Plastics -> Polymer Type -> N.a.

Plastics -> Antioxidants

Cosmetics -> Antioxidant

Methods of Manufacturing

BHT is produced commercially by the alkylation of para-cresol with isobutylene.

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Food, beverage, and tobacco product manufacturing

Mining (except oil and gas) and support activities

Miscellaneous manufacturing

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

Petroleum refineries

Photographic film paper, plate, and chemical manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Polymer Manufacturing

Printing and related support activities

Printing ink manufacturing

Rubber product manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Synthetic rubber manufacturing

Wholesale and retail trade

Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: ACTIVE

BHA /butylated hydroxyanisole/and BHT (butylated hydroxytoluene) are monohydric phenolic antioxidants that, prior to their introduction and acceptance in the food industry, were used to protect petroleum against oxidative degumming.

Tocopherols, gum guaiac, and similar natural antioxidants usually lack potency in most products compared to combinations of BHA /butylated hydroxyanisole/, BHT, and propyl gallate.

Uniroyal, Koppers Company Inc and Sherwin-Williams Company together account for over 80% of the market

Analytic Laboratory Methods

... Butylated hydroxytoluene ... extracted from ready-to-eat breakfast cereals with carbon disulfide and determined by GLC, using FID.

This study investigated the leaching of ingredients from several commercial dental composite resins cured with light emitting diode (LED), and immersed in methanol or water for 24 hr, respectively. The composites used were: Admira Dentin (VOCO), Artemis Schmelz (Enamel) (Ivoclar Vivadent), Els extra low shrinkage (Saremco Dental), Filtek Supreme XT Dentin (3 M ESPE), Gradia Direct (GC), Venus & Venus flow (Heraeus Kulzer), and XRV Herculite Prodigy Enamel (Kerr). From each dental composite four specimens with defined structure and 100-mg net weight were made. After the polymerization process, according to manufacturer's instructions, the specimens were immersed in either 1 mL water or 1 mL methanol and incubated at 37 degrees C for 24 hr. Eluted ingredients triethyleneglycoldimethacrylate (TEGDMA), 2,6-di-tert-butyl-4-methylphenol (BHT), and 4-N,N-dimethylaminobenzoicacidethylester (DMABEE) were detected and quantified using gas chromatography-mass spectrometry (GC-MS). The amounts of the detected analytes from 100 mg polymerized composites ranged between the following values: TEGDMA: 0-0.5 mg (water), 0-1.6 mg (methanol); BHT: 0-0.03 ug (water), 0-0.11 mg (methanol); and DMABEE: 0-0.11 mg (water), 0-1.4 mg (methanol). We conclude from the results that the elution rates into methanol and water differ significantly. Furthermore, it is concluded that all the determined amounts eluting from the composites are far below toxic-relevant concentrations.

A simple electrochemical method was developed for the single and simultaneous determination of butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) in food samples using square-wave voltammetry (SWV). A carbon composite electrode modified (MCCE) with copper (II) phosphate immobilized in a polyester resin was proposed. The modified electrode allowed the detection of BHA and BHT at potentials lower than those observed at unmodified electrodes. A separation of about 430 mV between the peak oxidation potentials of BHA and BHT in binary mixtures was obtained. The calibration curves for the simultaneous determination of BHA and BHT demonstrated an excellent linear response in the range from 3.4x10(-7) to 4.1x10(-5) mol/L for both compounds. The detection limits for the simultaneous determination of BHA and BHT were 7.2x10(-8) and 9.3x10(-8) mol/L, respectively. In addition, the stability and repeatability of the electrode were determined. The proposed method was successfully applied in the simultaneous determination of BHA and BHT in several food samples, and the results obtained were found to be similar to those obtained using the high performance liquid chromatography method with agreement at 95% confidence level.

For more Analytic Laboratory Methods (Complete) data for 2,6-DI-T-BUTYL-P-CRESOL (13 total), please visit the HSDB record page.

Storage Conditions

General storage may be used. .. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045. Store in tightly closed containers in a cool, well-ventilated area away from oxidizing agents (such as peroxides, permanganates, chlorates, perchlorates, and nitrates).

Interactions

The natural retinoid, retinyl acetate (RA), and the phenolic antioxidant, butylated hydroxytoluene (BHT), are both effective inhibitors of mammary carcinogenesis in rats. The present study was designed to determine if an increased inhibition of mammary carcinogenesis is obtained when RA and BHT are administered in combination. At age 50 days (time 0), virgin, female Sprague-Dawley rats received a single intragastric instillation of 16 mg of 7,12-dimethylbenz(a)anthracene dissolved in 1 mL sesame oil. Groups of 30 carcinogen-treated rats received Wayne Lab Chow supplemented with (per kg diet) 250 mg RA, 5000 mg BHT, or 250 mg RA plus 5000 mg BHT by the following schedule: -2 to +1 week; +1 week until the end of the experiment; -2 weeks to end; or none. Combined administration of RA plus BHT by the -2 weeks to end schedule was more effective in mammary cancer chemoprevention than was RA alone or BHT alone; the interaction of RA and BHT was additive. Similarly, administration of RA plus BHT by the -2 weeks to end protocol was more active in chemoprevention than was RA plus BHT administered either from weeks -2 to +1 or +1 week to end. Chronic exposure to RA plus BHT induced a high incidence of hepatic fibrosis and bile duct hyperplasia; these changes were not observed in controls and were seen in low incidence in animals exposed to RA only or BHT only. These data indicate that enhanced anticarcinogenic activity can be obtained through the use of "combination chemoprevention" regimens; however, chemopreventive compounds may interact not only to inhibit carcinogenesis but also to induce toxicity.

The individual and combined (binary mixtures) (anti)androgenic effect of butylparaben (BuPB), butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT) and propyl gallate (PG) was evaluated using the MDA-kb2 cell line. Exposing these cells to AR agonists results in the expression of the reporter gene (encoding for luciferase) and luminescence can be measured in order to monitor the activity of the reporter protein. In case of the evaluation of the anti-androgenic effect, the individual test compounds or binary mixtures were tested in the presence of a fixed concentration of a strong AR agonist (1000 pM 5-alpha-dihydrotestosterone; DHT). Cell viability was assessed using a resazurin based assay. For PG, this is the first report in the literature concerning its (anti)androgenic activity. In case of both individual and mixture testing none of the compounds or binary combinations showed androgenic activity. When tested in the presence of DHT, BuPB, BHA and BHT proved to be weak anti-androgens and this was confirmed during the evaluation of binary mixtures (BuPB+BHA, BuPB+BHT and BHA+BHT). Besides performing the in vitro testing of the binary combinations, two mathematical models (dose addition and response addition) were evaluated in terms of accuracy of prediction of the anti-androgenic effect of the selected binary mixtures. The dose addition model guaranteed a good correlation between the experimental and predicted data. However, no estimation was possible in case of mixtures containing PG, due to the lack of effect of the compound in case of the individual testing.

The aim of this study was to compare the effects of L-arginine (L-arg) and food-antioxidant butylated hydroxytoluene (BHT) against oxidative stress of Escherichia coli endotoxin (LPS) in the liver. Ninety Wistar albino rats were assigned in three groups. Rats received one of the following pre-treatment previous to 5 mg/kg LPS intraperitoneally: saline, L-arg (NO donor, 100 mg/kg), or BHT (250 mg/kg/day), for 3 days. At second, fourth and sixth hours, plasma nitrite-plus-nitrate, circulating liver enzymes, glutathione levels, superoxide dismutase, glutathione peroxidase activities were measured. The most remarkable liver injury was evident in BHT pre-treated animals at all time points compared to L-arg pre-treated rats. While BHT enhanced superoxide dismutase activities following LPS, glutathione decreased simultaneously compared to L-arg group. ...

For more Interactions (Complete) data for 2,6-DI-T-BUTYL-P-CRESOL (15 total), please visit the HSDB record page.